Coronarin B

Description

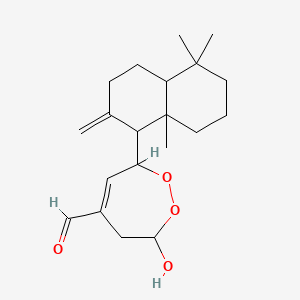

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-hydroxy-4,7-dihydro-3H-dioxepine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-6-7-16-19(2,3)8-5-9-20(16,4)18(13)15-10-14(12-21)11-17(22)24-23-15/h10,12,15-18,22H,1,5-9,11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNGEYQJGYGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C3C=C(CC(OO3)O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318146 | |

| Record name | Coronarin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119188-38-4 | |

| Record name | Coronarin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119188-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coronarin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Coronarin B: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin B is a labdane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. As a natural product, understanding its origin, methods of extraction and purification, and its molecular mechanisms of action is paramount for its development as a pharmacological agent. This technical guide provides an in-depth overview of the current knowledge on this compound, with a focus on its natural sources, detailed isolation protocols, and its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Abundance

This compound is primarily isolated from plants belonging to the Zingiberaceae family, commonly known as the ginger family. The most significant natural source of this compound is the rhizomes of Hedychium coronarium , also known as white ginger lily.[1][2] Various studies have quantified the presence of this compound and related compounds in different Hedychium species, providing valuable data for extraction and yield estimation.

The yield of essential oil from Hedychium coronarium rhizomes, which contains this compound, can vary depending on the geographical location and season of collection, with reported yields ranging from 0.05% to 0.38% (v/w or w/w).[1] Within this essential oil, the concentration of the related compound Coronarin E has been found to be between 10.20% and 18.8%.[1] Another study focusing on Hedychium flavescence reported a crude hexane extract yield of 3.75% from dried rhizomes.[3] From a 2.43 g fraction of this crude extract, 760 mg of pure Coronarin E was isolated, which translates to an approximate yield of 0.15% from the initial dried rhizome material.[3] Furthermore, research on tissue-cultured Hedychium coronarium has shown that the content of Coronarin D in the rhizomes can reach up to 3.51%.[4] While these figures pertain to closely related compounds, they provide a strong indication of the potential yield of this compound from these natural sources.

Quantitative Data on Coronarin Compounds from Hedychium Species

| Plant Species | Plant Part | Extraction/Analysis Method | Compound | Yield/Content | Reference |

| Hedychium coronarium | Rhizomes | Hydrodistillation | Essential Oil | 0.05% - 0.38% (v/w) | [1] |

| Hedychium coronarium | Rhizomes | GC-MS analysis of essential oil | Coronarin E | 10.20% - 18.8% | [1] |

| Hedychium flavescence | Rhizomes | Soxhlet extraction (hexane) | Crude Extract | 3.75% (from 19.5g extract from 520g rhizomes) | [3] |

| Hedychium flavescence | Rhizomes | Column Chromatography | Coronarin E | ~0.15% (760mg from 520g dried rhizomes) | [3] |

| Hedychium coronarium | Rhizomes (in vitro culture) | HPTLC | Coronarin D | up to 3.51% | [4] |

Isolation and Purification: Experimental Protocol

The isolation of this compound from its natural source, primarily Hedychium coronarium rhizomes, involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of related Coronarin compounds.[3][5]

Plant Material Preparation and Extraction

-

Collection and Drying: Fresh rhizomes of Hedychium coronarium are collected, cleaned to remove soil and debris, and then sliced into thin pieces. The slices are shade-dried for approximately one week to reduce moisture content.

-

Pulverization: The dried rhizome slices are ground into a fine powder using a mechanical grinder.

-

Soxhlet Extraction: The powdered rhizome material (e.g., 500 g) is subjected to exhaustive extraction using a Soxhlet apparatus. Hexane is typically used as the solvent (e.g., 3 x 1.5 L, each for 24 hours) to extract the non-polar diterpenoids, including this compound.[3]

-

Solvent Evaporation: The hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

-

Column Chromatography (Initial Separation): The crude hexane extract is adsorbed onto a small amount of silica gel (100-200 mesh) and loaded onto a larger silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate.[3]

-

Eluent System Example: Hexane -> Hexane:Ethyl Acetate (98:2) -> Hexane:Ethyl Acetate (95:5) -> Hexane:Ethyl Acetate (90:10), and so on.

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together.

-

Re-chromatography (Fine Purification): The pooled fractions containing the compound of interest (this compound) are subjected to further column chromatography on silica gel, often using a shallower solvent gradient or isocratic elution with a specific hexane:ethyl acetate ratio to achieve high purity.

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is often induced to crystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure crystals.

Experimental Workflow for this compound Isolation

Biological Activity and Signaling Pathways

Coronarin compounds have demonstrated a range of biological activities, with a notable impact on inflammatory signaling pathways. While direct studies on this compound are limited, the well-documented effects of its structural analog, Coronarin D, provide significant insights into its potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is implicated in various inflammatory diseases and cancers. Studies on Coronarin D have shown that it potently inhibits the NF-κB signaling cascade.[6] The primary mechanism of this inhibition is through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] By stabilizing IκBα, Coronarin compounds block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[7][8][9][10]

Potential Interaction with the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in immunity, cell growth, and differentiation. While there is currently no direct evidence linking this compound to the modulation of the JAK/STAT pathway, its known anti-inflammatory properties suggest that this is a plausible area for future investigation. Many natural compounds that inhibit the NF-κB pathway also exhibit effects on JAK/STAT signaling. For instance, inhibition of STAT3, a key component of this pathway, is a validated strategy in cancer therapy.[11][12][13][14]

Conclusion and Future Directions

This compound, a natural diterpenoid from Hedychium coronarium, presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions and potentially for cancer. This guide has provided a comprehensive overview of its natural sources, detailed a plausible isolation protocol, and summarized its known and potential interactions with key cellular signaling pathways.

Future research should focus on several key areas:

-

Quantitative Analysis: A systematic study to quantify the yield of this compound from various Hedychium species under different geographical and seasonal conditions is warranted.

-

Protocol Optimization: The development and validation of a standardized, high-yield isolation protocol for this compound is essential for advancing its research and potential commercialization.

-

Mechanism of Action: While the inhibitory effect on the NF-κB pathway is strongly suggested by studies on related compounds, direct experimental validation of this compound's mechanism is crucial. Furthermore, its potential interaction with the JAK/STAT pathway and other signaling cascades should be thoroughly investigated.

-

Pharmacological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize the pharmacological profile of this compound, including its efficacy, toxicity, and pharmacokinetic properties.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a valuable natural product-derived drug.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Coronarin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin B is a naturally occurring labdane-type diterpenoid isolated from the rhizomes of plants belonging to the Zingiberaceae family, notably Hedychium coronarium (white ginger lily).[1] This class of compounds has garnered significant interest within the scientific community due to a range of promising pharmacological activities. The elucidation of the precise chemical structure of this compound is fundamental to understanding its bioactivity and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the structural characterization of this compound, including detailed experimental protocols, spectroscopic data analysis, and insights into its molecular mechanisms of action.

Chemical and Physical Properties

This compound is a terpenoid with the chemical formula C₂₀H₃₀O₄ and a molecular weight of 334.45 g/mol .[1] Its unique structure, featuring a labdane core, is responsible for its biological effects.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| CAS Number | 119188-38-4 | [1] |

| Class | Labdane Diterpene | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic Data of Coronarin D

The following tables summarize the ¹H and ¹³C NMR data for Coronarin D, isolated from Hedychium flavescence.[2]

Table 1: ¹H NMR Spectroscopic Data of Coronarin D (300 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 6.7 | s | 1H | Olefinic proton |

| 5.9 | s | 1H | Olefinic proton |

| 4.8 | s | 1H | Exocyclic methylene proton |

| 4.3 | s | 1H | Exocyclic methylene proton |

| 2.9 | d | 2H | Methylene protons |

| 2.7 | d | 2H | Methylene protons |

| 2.4-1.1 | m | 12H | Aliphatic protons |

| 0.9 | s | 3H | Methyl protons |

| 0.8 | s | 3H | Methyl protons |

| 0.7 | s | 3H | Methyl protons |

Table 2: ¹³C NMR Spectroscopic Data of Coronarin D (75 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 170.6 | C | α,β-unsaturated lactone carbonyl |

| 148.0 | C | Olefinic carbon |

| 143.4 | C | Olefinic carbon |

| 124.5 | CH | Olefinic carbon |

| 107.6 | CH₂ | Exocyclic methylene carbon |

| 96.5 | C | Carbon attached to two oxygens |

| 56.0 | CH | Methine carbon |

| 55.2 | CH | Methine carbon |

| 41.9 | CH₂ | Methylene carbon |

| 39.3 | C | Quaternary carbon |

| 39.1 | CH₂ | Methylene carbon |

| 37.7 | CH₂ | Methylene carbon |

| 33.4 | C | Quaternary carbon |

| 25.4 | CH₂ | Methylene carbon |

| 24.0 | CH₂ | Methylene carbon |

| 21.6 | CH₃ | Methyl carbon |

| 19.2 | CH₃ | Methyl carbon |

| 14.2 | CH₃ | Methyl carbon |

Infrared (IR) Spectroscopy of Coronarin D

The IR spectrum of Coronarin D shows characteristic absorption bands indicating the presence of specific functional groups:

-

3455 cm⁻¹: Suggests the presence of a hydroxyl group (-OH).[2]

-

1725 cm⁻¹ and 1667 cm⁻¹: Indicative of an α,β-unsaturated carbonyl group.[2]

-

1642 cm⁻¹ and 889 cm⁻¹: Suggestive of an exocyclic double bond.[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the rhizomes of Hedychium coronarium, based on methods reported for related labdane diterpenes.[2][3]

1. Plant Material and Extraction:

-

Fresh rhizomes of Hedychium coronarium are collected, cleaned, and air-dried in the shade.

-

The dried rhizomes are ground into a fine powder.

-

The powdered material is subjected to exhaustive extraction with a non-polar solvent such as hexane or petroleum ether using a Soxhlet apparatus.[2]

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel (100-200 mesh).[2]

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing similar TLC profiles are pooled together.

-

The fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit potent anticancer and anti-inflammatory effects through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1]

Inhibition of the NF-κB Signaling Pathway

The mechanism of NF-κB inhibition by the related compound Coronarin D has been elucidated and is believed to be similar for this compound. Coronarin D inhibits the IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By inhibiting IKK, IκBα remains bound to the NF-κB complex (p50/p65), preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Inhibition of the STAT3 Signaling Pathway

This compound is also known to inhibit the STAT3 signaling pathway. In this pathway, cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation and survival. This compound is thought to interfere with this cascade, likely by inhibiting the phosphorylation of STAT3, thereby preventing its activation and downstream effects.

Conclusion

The chemical structure of this compound, a labdane-type diterpene from Hedychium coronarium, has been established through extensive spectroscopic analysis. Its biological activity, particularly its anti-inflammatory and anticancer properties, is attributed to its ability to inhibit key signaling pathways such as NF-κB and STAT3. The detailed understanding of its structure and mechanism of action provides a solid foundation for further research into its therapeutic potential and for the development of novel drug candidates. The experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Coronarin B: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Coronarin B is a naturally occurring labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, commonly known as white ginger lily.[1] As a member of the diterpenoid class of compounds, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to its behavior in biological systems and are critical for drug design and development. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.45 g/mol | [1] |

| Physical Description | Powder | ChemFaces |

| CAS Number | 119188-38-4 | MedchemExpress |

| Melting Point | Not experimentally determined. For the related compound Coronarin D, the melting point is 102-103 °C, and for Coronarin E, it is 94-96 °C.[2][3] | |

| Boiling Point | Not experimentally determined. The predicted boiling point for the related compound Coronarin E is 359.9 ± 21.0 °C.[3][4] | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] Quantitative data not available. | |

| pKa | Not experimentally determined. | |

| XLogP3-AA (Predicted) | 3.5 | PubChem |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization of a compound. The following section details standard experimental protocols that can be employed for the determination of key properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The sample should be tightly packed by tapping the sealed end of the capillary tube on a hard surface.[5]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[6][7]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Assessment: For a pure compound, the melting range should be narrow, typically within 1-2 °C. A broader range suggests the presence of impurities.[8]

Workflow for Melting Point Determination

Solubility Assay

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology: Shake-Flask Solubility Assay

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[9]

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid should be confirmed visually.[10]

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.[10]

Workflow for Shake-Flask Solubility Assay

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds, the pKa value is crucial as it influences solubility, absorption, and distribution in the body.

Methodology: UV-Metric Titration

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to a series of aqueous buffers with a range of known pH values.[11]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[12]

-

Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are used to determine the pKa.[13] The Henderson-Hasselbalch equation is applied to the data, and the pKa is typically determined from the inflection point of the resulting sigmoid curve when plotting absorbance versus pH.[12][13]

-

Instrumentation: A calibrated pH meter and a UV-Vis spectrophotometer are required for this assay.

Biological Activity and Signaling Pathways

While the direct effects of this compound on cellular signaling are still under investigation, studies on the closely related analogue, Coronarin D, provide significant insights into the potential mechanisms of action for this class of compounds.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[14] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Studies have shown that Coronarin D is a potent inhibitor of the NF-κB pathway.[15][16]

Mechanism of Action (inferred from Coronarin D):

-

Inhibition of IKK: Coronarin D has been shown to inhibit the IκB kinase (IKK) complex.[15]

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, Coronarin D prevents the phosphorylation and subsequent ubiquitination and degradation of the inhibitory protein IκBα.[15]

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the NF-κB (p50/p65) dimer is sequestered in the cytoplasm and cannot translocate to the nucleus.[15]

-

Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of the expression of NF-κB target genes involved in inflammation, cell survival (e.g., Bcl-2, survivin), and invasion (e.g., MMP-9).[15]

Inhibition of the NF-κB Pathway by this compound

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, differentiation, and survival.[17] Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy.[18] While direct evidence for this compound is limited, natural products are known to modulate this pathway.

General STAT3 Pathway and Potential for Inhibition:

-

Activation: Cytokines (e.g., IL-6) bind to their receptors, leading to the activation of Janus kinases (JAKs).[19]

-

Phosphorylation: Activated JAKs phosphorylate STAT3 on a specific tyrosine residue.[17]

-

Dimerization and Translocation: Phosphorylated STAT3 molecules form dimers, which then translocate to the nucleus.[20]

-

Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, regulating the transcription of genes involved in cell proliferation, survival, and angiogenesis.[20]

This compound may potentially inhibit this pathway at the level of JAKs or directly interfere with STAT3 phosphorylation, dimerization, or DNA binding. Further research is required to elucidate the precise mechanism.

Potential Inhibition of the STAT3 Pathway by this compound

ADME/Tox Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of a compound are critical for its development as a therapeutic agent. Currently, there is limited published experimental data on the ADME and toxicity of this compound. However, in silico studies on major constituents of Hedychium coronarium essential oils suggest that some related compounds may have good intestinal absorption.[21] Further experimental studies are necessary to fully characterize the ADME/Tox profile of this compound.

Conclusion

This compound is a promising natural diterpenoid with interesting biological potential, likely mediated through the modulation of key inflammatory and cell survival pathways such as NF-κB and STAT3. This guide has provided a detailed summary of its known physicochemical properties and has outlined standard experimental protocols for their determination. While further research is needed to fill the gaps in the experimental data, particularly concerning its ADME/Tox profile and its precise molecular targets, the information compiled here offers a solid foundation for future investigations into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jetir.org [jetir.org]

- 3. Coronarin E CAS#: 117591-81-8 [amp.chemicalbook.com]

- 4. Coronarin E-Coronarin E) I CAS#: 117591-81-8 I bioactive compound I InvivoChem [invivochem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenuates Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STAT3 pathway as a molecular target for resveratrol in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Variation in the Chemical Composition of Endemic Specimens of Hedychium coronarium J. Koenig from the Amazon and In Silico Investigation of the ADME/Tox Properties of the Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Coronarin B: A Comprehensive Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin B, a labdane-type diterpene predominantly isolated from the rhizomes of Hedychium coronarium, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. The information presented herein is a synthesis of current preclinical research, focusing on its impact on cell signaling, apoptosis, cell cycle regulation, and metastasis. All quantitative data is summarized for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility and further investigation.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and growth-inhibitory effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: Total Growth Inhibition (TGI) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | TGI (µM) |

| U-251 | Glioblastoma | 18.2 ± 1.1 |

| MCF7 | Breast | >43.1 |

| NCI-ADR/RES | Multidrug-Resistant Ovary | >43.1 * |

| 786-0 | Kidney | 17.8 ± 3.4 |

| NCI-H460 | Lung | 26.7 ± 1.8 |

| PC-3 | Prostate | 21.4 ± 4.2 |

| OVCAR-3 | Ovary | 19.2 ± 1.9 |

| HT-29 | Colon | >43.1 * |

| K562 | Chronic Myelogenous Leukemia | 10.0 ± 1.2 |

| TGI values were higher than the highest experimental concentration. Data is expressed as mean ± standard error of two independent experiments.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution in U-251 Glioblastoma Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55.0 ± 2.5 | 25.0 ± 1.8 | 20.0 ± 1.5 |

| This compound (2.5 µM, 24h) | 65.2 ± 3.1 | 18.5 ± 1.2 | 16.3 ± 1.1 |

| This compound (5 µM, 24h) | 72.8 ± 4.5 | 12.1 ± 0.9 | 15.1 ± 1.0 |

| This compound (10 µM, 24h) | 78.9 ± 5.2 | 8.7 ± 0.7 | 12.4 ± 0.9 |

| *Values are representative of concentration-dependent effects.[1] |

Table 3: Induction of Apoptosis by this compound in U-251 Glioblastoma Cells (24h Treatment)

| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| Control (DMSO) | 95.2 ± 1.8 | 2.1 ± 0.3 | 2.7 ± 0.4 |

| This compound (10 µM) | 63.4 ± 4.1 | 26.3 ± 2.5 | 9.5 ± 1.1 |

| This compound (20 µM) | 52.0 ± 3.7 | 23.2 ± 2.1 | 19.4 ± 1.8 |

| This compound (40 µM) | 28.9 ± 2.9 | 22.8 ± 1.9 | 42.0 ± 3.5 |

| *Apoptosis was assessed by Annexin V-PE and 7-AAD staining.[2] |

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer progression, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][3][4] This programmed cell death is initiated through the intrinsic pathway, which is characterized by the depolarization of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1][4] The accumulation of intracellular ROS, specifically hydrogen peroxide (H2O2), appears to be a critical early event in this compound-mediated apoptosis.[1]

This leads to the activation of a cascade of caspases, including caspase-3, -7, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bak.[3]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. In glioblastoma U-251 cells, it causes a significant G1 phase arrest in a concentration-dependent manner.[1][4] This arrest is associated with the upregulation of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor that blocks the G1/S transition.[1] The induction of p21 is likely mediated by DNA damage, as evidenced by the phosphorylation of histone H2AX.[1] In contrast, in nasopharyngeal carcinoma cells, this compound has been shown to induce a G2/M phase arrest.[5]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting multiple critical signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway, which includes ERK, JNK, and p38, is a key regulator of cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway appears to be cell-type specific. In glioblastoma cells, it leads to an increase in the phosphorylation of ERK.[1] In human hepatocellular carcinoma and oral cancer cells, the pro-apoptotic effects of this compound are mediated through the activation of the JNK pathway.[3][6] Conversely, in nasopharyngeal cancer cells, this compound inhibits the phosphorylation of p38 MAPK while activating JNK.[5]

The NF-κB signaling pathway is a crucial mediator of inflammation, cell survival, and proliferation in cancer. This compound has been shown to be a potent inhibitor of both constitutive and inducible NF-κB activation.[7][8] It achieves this by inhibiting IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and degradation of IκBα. This leads to the suppression of p65 nuclear translocation and subsequent downregulation of NF-κB target genes involved in:

-

Cell Survival: cIAP-1, Bcl-2, survivin, TRAF-2

-

Proliferation: c-myc, cyclin D1, COX-2

-

Invasion: MMP-9

-

Angiogenesis: VEGF

The inhibition of the NF-κB pathway by this compound not only promotes apoptosis but also sensitizes cancer cells to chemotherapeutic agents and inhibits metastasis.[7][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.79 to 785 µM) in triplicate and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The Total Growth Inhibition (TGI) is determined from the dose-response curve.[1]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

-

Protocol:

-

Seed U-251 cells (3 x 10^4 cells/well) in 12-well plates and incubate for 24 hours.

-

Synchronize the cells by incubating in serum-free medium for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 2.5, 5, and 10 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[1]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Seed U-251 cells (3 x 10^4 cells/well) in 12-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, and 40 µM) for 12 or 24 hours.

-

Harvest the cells and wash with 1X Binding Buffer.

-

Resuspend the cells in 100 µL of a staining solution containing Annexin V-FITC and PI.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[1][2]

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Seed U-251 cells (1 x 10^6 cells/well) in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound (e.g., 40 µM) for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, ERK, cleaved PARP, p21, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin).[1][9]

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound signaling pathways in cancer cells.

Caption: Experimental workflow for in vitro analysis.

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting multiple facets of cancer cell biology. Its ability to induce apoptosis and cell cycle arrest, coupled with its potent inhibition of the pro-survival NF-κB pathway and modulation of the MAPK pathway, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic for various cancers. Future in vivo studies are warranted to validate these promising preclinical findings and to explore its efficacy and safety in a more complex biological system.

References

- 1. mdpi.com [mdpi.com]

- 2. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

anti-inflammatory effects of Coronarin B

An In-Depth Technical Guide on the Anti-inflammatory Effects of Coronarin D, a Close Analog of Coronarin B

A Note to the Reader

Scientific literature with specific data on the anti-inflammatory effects of This compound is exceptionally limited. However, extensive research is available for its close structural analog, Coronarin D , a labdane diterpene isolated from the same plant, Hedychium coronarium. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Coronarin D, which can serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating this compound and other related compounds. The mechanisms, experimental models, and data presented for Coronarin D offer a robust framework for designing future studies on this compound.

Executive Summary

Coronarin D, a natural diterpenoid compound, has demonstrated significant anti-inflammatory properties through its potent inhibition of key pro-inflammatory signaling pathways. This document synthesizes the available quantitative data, details the underlying molecular mechanisms, primarily the suppression of the Nuclear Factor-kappa B (NF-κB) pathway, and provides standardized protocols for the key experimental procedures used to evaluate its efficacy. The information herein is intended to guide further research and development of Coronarin D and related compounds as potential anti-inflammatory therapeutics.

Quantitative Data on Anti-Inflammatory Effects of Coronarin D

The anti-inflammatory activity of Coronarin D has been quantified in various in-vitro and in-vivo models. The following tables summarize the key findings.

Table 1: In-Vitro Anti-Inflammatory Activity of Coronarin D

| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of Coronarin D | Result | Citation |

| KBM-5 (Human Myeloid Leukemia) | TNF (0.1 nmol/L) | NF-κB Activation | 50 µmol/L | Complete inhibition | [1][2] |

| KBM-5 | LPS (100 ng/mL) | NF-κB Activation | 50 µmol/L | Complete inhibition | [1][2] |

| KBM-5 | IL-1β (100 ng/mL) | NF-κB Activation | 50 µmol/L | Complete inhibition | [1] |

| KBM-5 | H₂O₂ (500 µmol/L) | NF-κB Activation | 50 µmol/L | Complete inhibition | [1] |

| A293 (Human Embryonic Kidney) | TNF (0.1 nmol/L) | NF-κB Reporter Gene Expression | 50 µmol/L | Significant suppression | [1][3] |

| Bone Marrow-Derived Dendritic Cells | LPS | TNF-α Production | - | IC₅₀: 0.19 ± 0.11 µM (for Coronarin G, a related compound) | [4] |

| Bone Marrow-Derived Dendritic Cells | LPS | IL-6 Production | - | IC₅₀: 2.11 ± 0.54 µM (for Coronarin G, a related compound) | [4] |

| Bone Marrow-Derived Dendritic Cells | LPS | IL-12 p40 Production | - | IC₅₀: 0.89 ± 0.23 µM (for Coronarin G, a related compound) | [4] |

Note: Data for bone marrow-derived dendritic cells is for the related compound Coronarin G, as specific IC₅₀ values for Coronarin D in this assay were not available in the searched literature but provide context for the activity of similar structures from the same plant.

Table 2: In-Vivo Anti-Inflammatory Activity of Hedychium coronarium Extracts

| Animal Model | Assay | Extract/Compound | Dose | Result | Citation |

| Rat | Carrageenan-induced paw edema | Methanol Extract | 400 mg/kg | 32.48% inhibition of edema at 3rd hour | [5] |

| Rat | Carrageenan-induced paw edema | Chloroform Extract | 400 mg/kg | 27.46% inhibition of edema at 3rd hour | [5] |

| Mice | Acetic acid-induced vascular permeability | Coronarin D | - | Inhibition of permeability | [3] |

Note: In-vivo data for purified this compound or D is sparse; however, extracts of the source plant, Hedychium coronarium, which contain these compounds, show significant anti-inflammatory activity.

Mechanism of Action: Signaling Pathway Inhibition

The primary anti-inflammatory mechanism of Coronarin D is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.

Inhibition of the NF-κB Pathway

Coronarin D suppresses both constitutive and inducible NF-κB activation.[6] It achieves this by targeting multiple upstream components of the pathway:

-

Inhibition of IκBα Kinase (IKK) Activation : Coronarin D prevents the activation of IKK, the enzyme complex responsible for phosphorylating the inhibitory protein IκBα.[1]

-

Suppression of IκBα Phosphorylation and Degradation : By inhibiting IKK, Coronarin D blocks the phosphorylation and subsequent degradation of IκBα.[7]

-

Prevention of p65 Nuclear Translocation : With IκBα remaining intact and bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of the active p65 subunit to the nucleus is inhibited.[6][7]

-

Downregulation of NF-κB-Regulated Gene Products : Consequently, the expression of numerous pro-inflammatory and cell survival genes regulated by NF-κB is suppressed. These include:

Modulation of MAPK Pathways

While the primary focus has been on NF-κB, related compounds have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and JNK.[9] These pathways are also critically involved in the inflammatory response, and it is plausible that this compound and D may exert some of their effects through this mechanism.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram: Coronarin D Inhibition of the Canonical NF-κB Signaling Pathway

Caption: Coronarin D inhibits the NF-κB pathway by blocking IKK activation.

Diagram: In-Vitro Anti-Inflammatory Assay Workflow

Caption: Workflow for in-vitro evaluation of anti-inflammatory activity.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the anti-inflammatory effects of compounds like Coronarin D.

In-Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is based on methodologies for studying inflammation in RAW 264.7 murine macrophage cells.[8][10]

-

Objective : To determine the effect of a test compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-6) in vitro.

-

Materials :

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound/D) dissolved in DMSO

-

Griess Reagent Kit for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

96-well and 24-well cell culture plates

-

-

Procedure :

-

Cell Seeding : Seed RAW 264.7 cells into 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 5 x 10⁴ cells/well and 2.5 x 10⁵ cells/well, respectively. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment : Remove the culture medium. Add fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) group must be included. Incubate for 1-2 hours.

-

Inflammatory Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation : Incubate the plates for an additional 24 hours.

-

Supernatant Collection : After incubation, centrifuge the plates and carefully collect the supernatant for analysis.

-

Nitric Oxide (NO) Assay : Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA) : Measure the concentrations of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions for the respective ELISA kits.

-

Data Analysis : Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only treated group. Determine IC₅₀ values if applicable.

-

In-Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[2][6]

-

Objective : To assess the in-vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute paw edema.

-

Animals : Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials :

-

1% (w/v) λ-Carrageenan suspension in sterile saline

-

Test compound (this compound/D) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

-

Procedure :

-

Acclimatization : Acclimatize animals for at least one week before the experiment. Fast animals overnight with free access to water.

-

Grouping : Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).

-

Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration : Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema : Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement : Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis :

-

Calculate the paw volume increase (edema) by subtracting the initial paw volume from the post-treatment volume at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

-

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

This protocol details the method to detect the binding of active NF-κB from nuclear extracts to a specific DNA probe.[9][11]

-

Objective : To determine if a test compound inhibits the nuclear translocation and DNA-binding activity of NF-κB.

-

Materials :

-

Cell line (e.g., KBM-5, RAW 264.7)

-

Nuclear Extraction Kit

-

NF-κB consensus oligonucleotide probe

-

T4 Polynucleotide Kinase

-

[γ-³²P]ATP

-

Poly(dI-dC)

-

Native polyacrylamide gel (5-6%)

-

-

Procedure :

-

Cell Treatment : Treat cells with the test compound for a specified time (e.g., 8 hours) and then stimulate with an inflammatory agent (e.g., TNF-α, 0.1 nmol/L) for 30 minutes.

-

Nuclear Extract Preparation : Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine protein concentration using a Bradford or BCA assay.

-

Probe Labeling : End-label the NF-κB oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe from unincorporated nucleotides.

-

Binding Reaction :

-

In a microfuge tube, incubate 5-10 µg of nuclear extract with EMSA binding buffer and 1 µg of poly(dI-dC) on ice for 10 minutes.

-

Add the ³²P-labeled probe (~50,000 cpm) to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes.

-

For supershift analysis, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction and incubate for an additional 30 minutes.

-

-

Electrophoresis : Add loading dye and run the samples on a native 5% polyacrylamide gel in 0.5x TBE buffer at 150-200V at 4°C.

-

Visualization : Dry the gel and expose it to X-ray film or a phosphor screen to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in compound-treated lanes indicates inhibition of NF-κB activation.

-

Conclusion and Future Directions

The available evidence strongly supports Coronarin D as a potent anti-inflammatory agent, primarily acting through the comprehensive suppression of the NF-κB signaling cascade. The quantitative data from in-vitro studies and supportive evidence from in-vivo models highlight its therapeutic potential.

Given the structural similarity between this compound and Coronarin D, it is highly probable that this compound possesses similar anti-inflammatory properties. The detailed protocols and mechanistic insights provided in this guide for Coronarin D can be directly applied to initiate a thorough investigation of this compound. Future research should focus on:

-

Isolation and Purification : Obtaining pure this compound for biological testing.

-

In-Vitro Screening : Utilizing the macrophage-based assays detailed herein to quantify the effects of this compound on NO and pro-inflammatory cytokine production.

-

Mechanistic Studies : Investigating the effect of this compound on the NF-κB and MAPK pathways using EMSA and Western blotting.

-

In-Vivo Validation : Evaluating the efficacy of purified this compound in animal models of inflammation, such as carrageenan-induced paw edema.

Such studies are crucial to unlock the potential of this compound and further expand the therapeutic landscape of natural products in inflammatory diseases.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 4. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Coronarin B and the NF-κB Signaling Pathway: An In-depth Technical Guide

A comprehensive overview of the inhibitory effects of Coronarin diterpenes on the NF-κB signaling pathway, with a detailed focus on the well-studied analogue, Coronarin D, as a proxy for understanding potential mechanisms of action for Coronarin B.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compounds isolated from the Zingiberaceae family of plants, such as those from the genus Hedychium, have a long history of use in traditional medicine for treating inflammatory ailments.[1] Modern phytochemical research has identified a class of labdane-type diterpenes, known as coronarins, as some of the bioactive constituents responsible for these anti-inflammatory effects. While several coronarins have been isolated, including Coronarin A, B, D, E, F, G, H, and I, the most extensive research into the molecular mechanisms of action has focused on Coronarin D.[2][3]

This technical guide will delve into the inhibitory effects of this class of compounds on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical mediator of the inflammatory response. Due to a scarcity of specific data on this compound, this paper will present a detailed analysis of the well-documented inhibitory activities of its close structural analogue, Coronarin D. The data presented for Coronarin D serves as a foundational framework for understanding the potential anti-inflammatory properties of this compound and other related diterpenes.

The NF-κB Signaling Pathway: A Key Target in Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key regulator.

Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), a cascade of upstream signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB p65 subunit, allowing the active p50/p65 dimer to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][4]

Coronarin D: A Potent Inhibitor of the NF-κB Signaling Pathway

Coronarin D has been shown to be a potent inhibitor of the NF-κB signaling pathway, acting at multiple key points to suppress the inflammatory cascade. Its mechanism of action involves the inhibition of IKK activation, which in turn prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1]

Quantitative Data on the Inhibitory Effects of Coronarin D

The following tables summarize the quantitative data on the inhibitory effects of Coronarin D on various components and outcomes of the NF-κB signaling pathway.

| Compound | Assay | Cell Line | Stimulus | IC50 Value | Reference |

| Coronarin D | Inhibition of TNF-α-induced NF-κB activation | KBM-5 (Human myeloid leukemia) | TNF-α (0.1 nmol/L) | Not explicitly stated, but significant inhibition observed at 50 µmol/L | [5] |

| Coronarin D | Inhibition of IL-6 production | Bone marrow-derived dendritic cells | LPS | 10.38 ± 2.34 µM | [3] |

| Coronarin D | Inhibition of TNF-α production | Bone marrow-derived dendritic cells | LPS | 9.88 ± 1.21 µM | [3] |

| Coronarin D | Inhibition of IL-12 p40 production | Bone marrow-derived dendritic cells | LPS | Not explicitly stated, but significant inhibition observed | [3] |

Table 1: IC50 Values for Coronarin D Inhibition of NF-κB Activation and Cytokine Production

| Gene Product | Cell Line | Stimulus | Effect of Coronarin D (50 µmol/L) | Reference |

| c-myc | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| Cyclin D1 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| COX-2 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| IAP1 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| TRAF-2 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| Survivin | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| Bcl-2 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| ICAM-1 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| MMP-9 | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

| VEGF | KBM-5 | TNF-α (1 nmol/L) | Inhibition of expression | [6] |

Table 2: Effect of Coronarin D on the Expression of NF-κB-Regulated Gene Products

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of Coronarin D's inhibition of the NF-κB signaling pathway.

Cell Culture and Reagents

-

Cell Lines: Human myeloid leukemia (KBM-5) cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

-

Reagents: Coronarin D was isolated from the rhizomes of Hedychium coronarium. TNF-α was obtained from a commercial source. Antibodies against IκBα, phospho-IκBα, p65, and other relevant proteins were procured from reputable suppliers.[5]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Cell Treatment: KBM-5 cells (2 x 106) are pre-incubated with Coronarin D (e.g., 50 µmol/L) for a specified time (e.g., 8 hours) at 37°C.[7]

-

Stimulation: Cells are then treated with an NF-κB activator such as TNF-α (0.1 nmol/L) for 30 minutes.[7]

-

Nuclear Extract Preparation: Nuclear extracts are prepared using standard cell lysis and fractionation protocols.

-

Binding Reaction: The nuclear extract (containing activated NF-κB) is incubated with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in the presence of Coronarin D indicates inhibition of NF-κB activation.[7]

Western Blot Analysis for IκBα Phosphorylation and Degradation

-

Cell Treatment and Stimulation: KBM-5 cells are treated with Coronarin D and stimulated with TNF-α as described for the EMSA protocol.[5]

-

Cytoplasmic Extract Preparation: Cytoplasmic extracts are prepared from the treated cells.

-

Protein Quantification: The protein concentration of the extracts is determined using a standard protein assay (e.g., Bradford assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for IκBα and phospho-IκBα, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence reagent. A decrease in the phospho-IκBα band and a stabilization of the total IκBα band in the presence of Coronarin D indicate inhibition of IκBα phosphorylation and degradation.[5]

Immunocytochemical Analysis of p65 Nuclear Translocation

-

Cell Seeding and Treatment: KBM-5 cells are seeded on coverslips and treated with Coronarin D and TNF-α.[5]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nuclei are counterstained with a DNA-binding dye such as DAPI.

-

Microscopy: The localization of p65 is visualized using a fluorescence microscope. In unstimulated cells or cells treated with an effective inhibitor like Coronarin D, p65 will be predominantly in the cytoplasm. In TNF-α stimulated cells, p65 will translocate to the nucleus.[5]

Visualizations

The following diagrams illustrate the NF-κB signaling pathway and the points of inhibition by Coronarin D, as well as a typical experimental workflow for assessing NF-κB inhibition.

Caption: The NF-κB signaling pathway and points of inhibition by Coronarin D.

Caption: Experimental workflow for assessing NF-κB inhibition.

Conclusion and Future Directions

The available scientific literature strongly supports the role of Coronarin D, a labdane-type diterpene from Hedychium coronarium, as a potent inhibitor of the NF-κB signaling pathway. It exerts its anti-inflammatory effects by targeting the IKK complex, thereby preventing the downstream events of IκBα phosphorylation and degradation, and the subsequent nuclear translocation of NF-κB. This leads to a significant reduction in the expression of numerous pro-inflammatory genes.

While these findings for Coronarin D are robust, there is a notable lack of specific research on the effects of this compound on the NF-κB pathway. Given the structural similarity between these compounds, it is plausible that this compound may exhibit similar anti-inflammatory properties through a comparable mechanism of action. However, dedicated studies are required to confirm this hypothesis.

Future research should focus on:

-

Investigating the direct effects of this compound on IKK activity and the downstream NF-κB signaling cascade.

-

Determining the IC50 values of this compound for the inhibition of NF-κB activation and the production of various inflammatory mediators.

-

Conducting comparative studies to evaluate the relative potencies of different coronarins (A, B, D, etc.) as NF-κB inhibitors.

A deeper understanding of the specific activities of this compound will be crucial for its potential development as a therapeutic agent for inflammatory diseases. The detailed mechanistic insights gained from the study of Coronarin D provide a valuable roadmap for these future investigations.

References

- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Chemical constituents of the rhizomes of Hedychium coronarium and their inhibitory effect on the pro-inflammatory cytokines production LPS-stimulated in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Modulatory Effects of Coronarin B on STAT3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant STAT3 activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Natural products have emerged as a promising source of novel STAT3 inhibitors. This technical guide provides an in-depth overview of the modulatory effects of Coronarin B, a natural diterpenoid, on the STAT3 signaling pathway. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws comparisons with the closely related compound, Coronarin D, to provide a comprehensive resource for researchers.

Data Presentation: Quantitative Effects on Cell Viability

The inhibitory concentration (IC50) values for Coronarin D in various cancer cell lines provide a benchmark for the potential efficacy of related compounds like this compound. The following table summarizes the reported IC50 values for Coronarin D, demonstrating its dose-dependent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| U-251 | Glioblastoma | < 50 |

| 786-0 | Kidney | < 50 |

| PC-3 | Prostate | < 50 |

| OVCAR-3 | Ovary | < 50 |

| NPC-BM | Nasopharyngeal Carcinoma | ~8 |

| NPC-039 | Nasopharyngeal Carcinoma | ~8 |

Data for Coronarin D, a closely related compound, is presented as a proxy due to the limited availability of direct IC50 values for this compound's STAT3 inhibition.[1][2]

Core Signaling Pathway: STAT3 Activation and Inhibition by this compound

The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs) or other upstream kinases like Src. These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes. This compound is hypothesized to interfere with this cascade, primarily by inhibiting the phosphorylation of STAT3.

STAT3 signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's modulatory effects on STAT3 signaling. The following sections outline the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cells.

Workflow:

Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, DU145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to quantify the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

Workflow:

Workflow for Western Blot analysis of STAT3 phosphorylation.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the p-STAT3 levels to total STAT3 and the loading control.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Workflow:

Workflow for the STAT3 Luciferase Reporter Assay.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours, treat the cells with this compound for a defined period. For inducible STAT3 activation, stimulate the cells with a cytokine such as IL-6 (10-50 ng/mL) for the final 6-8 hours of incubation.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a percentage of the activity in the stimulated, untreated control cells.

Conclusion

This compound presents a promising natural compound for the modulation of STAT3 signaling. While further research is required to fully elucidate its specific quantitative effects and in vivo efficacy, the available data on the related compound Coronarin D, combined with the established role of STAT3 in cancer, provides a strong rationale for its continued investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the intricate mechanisms by which this compound exerts its effects on the STAT3 signaling cascade.

References